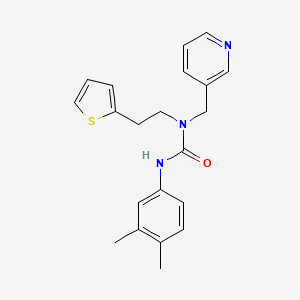

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16-7-8-19(13-17(16)2)23-21(25)24(11-9-20-6-4-12-26-20)15-18-5-3-10-22-14-18/h3-8,10,12-14H,9,11,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFGXDAEIYVGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through urea formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

- **3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)amine

- **3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)carbamate

Uniqueness

Compared to similar compounds, 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to its unique urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea , with CAS number 1396793-02-4, is a member of a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 365.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Solubility | N/A |

Antimicrobial Activity

Recent studies have indicated that urea derivatives, including compounds similar to This compound , exhibit significant antimicrobial properties. For instance, urea derivatives have been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans .

Antimalarial Activity

Research has demonstrated that certain phenylurea derivatives possess potent antimalarial activity against Plasmodium falciparum. A related study highlighted that compounds with similar structural motifs achieved sub-micromolar potency against the chloroquine-resistant strain of P. falciparum . The selectivity index (SI) for these compounds was also favorable, indicating a lower toxicity to mammalian cells compared to their antimalarial efficacy.

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for pathogen survival. For example, docking studies suggest that urea groups can form hydrogen bonds with key residues in target proteins, thereby inhibiting their function .

Study on Antimalarial Efficacy

In a study conducted by Toviwek et al., several urea-substituted derivatives were synthesized and evaluated for their antimalarial activity. Among the tested compounds, one derivative exhibited an IC50 value of 0.47 µM against the P. falciparum 3D7 strain, demonstrating its potential as a lead compound for further development .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human HepG2 cell lines to assess the safety profile of these compounds. The results indicated that while some derivatives showed promising antimalarial activity, they also maintained a favorable selectivity index, suggesting they could be developed as safer therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.